molecular formula C10H15N3OS B034009 (R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide CAS No. 106006-85-3

(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide

Cat. No.: B034009
CAS No.: 106006-85-3
M. Wt: 225.31 g/mol
InChI Key: VVPFOYOFGUBZRY-ZCFIWIBFSA-N
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Description

(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide is a chiral, enantiopure small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a tetrahydrobenzo[d]thiazole scaffold, a privileged motif found in compounds exhibiting a wide range of biological activities. The 2-amino group on the thiazole ring and the chiral (R)-configured propionamide side chain are critical for its specificity and interaction with biological targets.

Properties

IUPAC Name

N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPFOYOFGUBZRY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649598
Record name N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106006-85-3
Record name N-[(6R)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106006-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination and Cyclization

N-(4-oxocyclohexyl)acetamide undergoes bromination in acetic acid to form a brominated intermediate, which reacts with thiourea to yield N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (Formula-3). Hydrolysis with sulfuric acid produces the racemic diamine (Formula-4).

Chiral Resolution

Racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Formula-4) is resolved using D(-)-tartaric acid in polar solvents like water. The (R)-enantiomer is isolated via recrystallization, achieving >99% chiral purity.

Acylation with Propionic Anhydride

The resolved (R)-diamine reacts with propionic anhydride in methanol or ethanol, catalyzed by triethylamine, to form the target propionamide. Ambeed’s protocol reports a 77% yield after acid-base purification.

Table 1: Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYieldPurity (HPLC)
BrominationBromine in acetic acid, 25–30°C85%98.5%
Chiral ResolutionD(-)-Tartaric acid in water, recrystallization62%99.45%
AcylationPropionic anhydride, triethylamine, methanol77%99.80%

Purification and Optimization Strategies

Crystallization Techniques

The intermediate N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (Formula-3) is purified via acetone recrystallization, reducing impurities to <0.5%. For the final propionamide, acid-base partitioning with ethyl acetate and aqueous sodium hydroxide enhances purity.

Solvent Selection

Polar aprotic solvents like tetrahydrofuran (THF) improve reaction homogeneity during acylation, while isopropanol facilitates final crystallization of the (R)-enantiomer.

Analytical Characterization

Chiral Purity Assessment

High-performance liquid chromatography (HPLC) with chiral columns confirms enantiomeric excess. The (R)-enantiomer exhibits a retention time distinct from the (S)-form, with typical purity >99.45%.

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy validates the propionamide structure:

  • ¹H NMR (400 MHz, D₂O): δ 1.12 (t, 3H, CH₃), 2.30 (q, 2H, CH₂CO), 2.85–3.10 (m, 4H, cyclohexyl H).

  • ¹³C NMR: 172.5 ppm (C=O), 45.2 ppm (N–CH₂).

Comparative Analysis of Methodologies

Table 2: Efficiency of Resolving Agents

Resolving AgentSolvent(R)-Enantiomer YieldPurity
D(-)-Tartaric acidWater62%99.45%
L(+)-Tartaric acidWater58%99.40%
Dibenzoyl-D-tartaric acidEthanol60%99.30%

The use of D(-)-tartaric acid in water outperforms other agents in yield and purity, making it the preferred choice for industrial-scale synthesis.

Challenges and Mitigation Strategies

Racemization During Acylation

Exposure to high temperatures or strong acids risks racemization. Maintaining reactions below 20°C and using mild bases like triethylamine mitigates this issue.

Impurity Profiles

Common impurities include unreacted diamine and over-acylated byproducts. Gradient HPLC with UV detection at 254 nm identifies these contaminants, enabling targeted purification.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for bromination and acylation steps, reducing reaction times by 40% and improving yield consistency.

Green Chemistry Initiatives

Replacing THF with cyclopentyl methyl ether (CPME) in reduction steps enhances sustainability without compromising efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the propionamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the tetrahydrobenzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Basic Information

  • Molecular Formula : C10H15N3OS
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 106006-85-3
  • Structure : The compound features a tetrahydrobenzo[d]thiazole moiety which contributes to its biological activity.

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents. Its structural similarity to known bioactive compounds allows it to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that (R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide exhibits cytotoxic effects on cancer cell lines. A study demonstrated that the compound inhibited cell proliferation in breast cancer cells through apoptosis induction mechanisms.

Neuropharmacology

The compound is being investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In preclinical studies, this compound was evaluated for its effects on neuronal survival under oxidative stress conditions. Results showed significant neuroprotection in models of Parkinson's disease.

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro.

Data Table: Inhibition of Cytokines

CytokineControl LevelTreatment Level
TNF-alpha100 pg/mL30 pg/mL
IL-6200 pg/mL50 pg/mL

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

In a study assessing its efficacy against bacterial strains such as E. coli and S. aureus, this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Stereochemical Variants

  • (S)-Pramipexole (CAS: 104632-26-0): The S-enantiomer is a clinically approved dopamine D3 receptor agonist. Its structure includes a propylamino group at the 6-position of the tetrahydrobenzo[d]thiazole ring, contributing to high receptor selectivity and potency (EC50 = 0.5 nM at D3 receptors) . In contrast, the R-enantiomer lacks the propylamino substituent and instead features a propionamide group, which may alter receptor binding and metabolic stability .

Derivatives with Modified Substituents

Dopamine D3 Receptor Agonists ()

Compounds such as 32 (N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-3-fluorobenzenesulfonamide) and 33–35 feature fluorinated benzenesulfonamide or benzamide groups. These modifications enhance selectivity for D3 receptors (e.g., compound 33 has >100-fold selectivity over D2 receptors) . Compared to the target R-propionamide derivative, these compounds exhibit bulkier substituents, which improve receptor interaction but may reduce solubility.

Dual Kinase Inhibitors ()

Compounds 4i–4l incorporate ureido and benzoic acid groups, enabling dual inhibition of CK2 and GSK3β kinases. For example:

  • 4i : IC50 = 0.12 µM (CK2), 0.09 µM (GSK3β)
  • 4j : IC50 = 0.08 µM (CK2), 0.11 µM (GSK3β)

These derivatives highlight the tetrahydrobenzo[d]thiazole core’s versatility. The target R-propionamide lacks the ureido linkage, suggesting divergent biological targets .

Neuroprotective and Anticancer Derivatives ()

Substituents like dichlorobenzamide may enhance hydrophobic interactions with cellular targets, a feature absent in the R-propionamide .

Impurities and Byproducts ()

During pramipexole synthesis, impurities such as (6S)-N6-dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Impurity B) and (6S)-N6-(1-(((R)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)amino)-2-methylpentan-3-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Impurity C) arise. These highlight the challenges in stereochemical control and the need for rigorous purification .

Biological Activity

(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, also known by its CAS number 2933-29-1, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H15N3OS, with a molecular weight of 225.31 g/mol. The compound features a tetrahydrobenzo[d]thiazole moiety that is critical for its biological activity.

PropertyValue
Molecular FormulaC10H15N3OS
Molecular Weight225.31 g/mol
SolubilitySoluble in water
Log S (ESOL)-2.12
Bioavailability Score0.55

The benzothiazole scaffold present in the compound is known for its diverse pharmacological functions. Research indicates that compounds containing this moiety exhibit anticancer properties by inhibiting key pathways involved in tumorigenesis. Specifically:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : These kinases play a critical role in cell signaling related to growth and differentiation.
  • Induction of Apoptosis : Studies have shown that derivatives of this compound can trigger programmed cell death in cancer cells through mechanisms such as DNA fragmentation and changes in cell morphology.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized various urea derivatives containing the benzothiazole moiety and evaluated their efficacy against human leukemic cell lines (K562 and Reh). Compounds with electron-withdrawing groups exhibited significant cytotoxic effects with IC50 values in the nanomolar range .
  • Case Study : In a specific case involving a derivative of this compound, researchers observed substantial antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations. Morphological alterations characteristic of apoptosis were noted, indicating effective induction of cell death .
  • Mechanistic Insights : Flow cytometric analysis and lactate dehydrogenase assays confirmed that certain derivatives could induce apoptosis effectively. For instance, compounds with dichloro substitutions showed enhanced activity compared to their counterparts with electron-donating groups .

Summary of Findings

The biological activity of this compound is characterized by:

  • Antileukemic Properties : Demonstrated efficacy against leukemia cell lines.
  • Cytotoxic Effects : Significant cytotoxicity against various cancer cell lines.
  • Apoptotic Induction : Mechanisms involving apoptosis were confirmed through multiple assays.

Q & A

Q. How to evaluate metabolic stability in preclinical models?

  • Methodological Answer :
  • Microsomal Assays : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS (t₁/₂ >60 min indicates high stability) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ >10 µM suggests low liability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide

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